(2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid
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Overview
Description
(2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with tert-butoxycarbonyl and methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is to start with a piperidine derivative and introduce the tert-butoxycarbonyl group through a reaction with tert-butyl chloroformate under basic conditions. The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The tert-butoxycarbonyl and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved can vary widely, depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid: This compound is unique due to its specific stereochemistry and functional groups.
(2S,4R)-1-(tert-butoxycarbonyl)-2-(ethoxycarbonyl)piperidine-4-carboxylic acid: Similar structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.
(2S,4R)-1-(tert-butoxycarbonyl)-2-(hydroxycarbonyl)piperidine-4-carboxylic acid: Similar structure but with a hydroxycarbonyl group.
Uniqueness
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S,4R)-2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-5-8(10(15)16)7-9(14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZOZPSOJLQFGC-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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